Cas no 901030-88-4 (3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline)

3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質
名前と識別子
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- 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline
- 3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
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- インチ: 1S/C26H22N4O3/c1-3-17-8-13-24-22(14-17)26-23(16-27-24)25(18-9-11-21(12-10-18)33-4-2)28-29(26)19-6-5-7-20(15-19)30(31)32/h5-16H,3-4H2,1-2H3
- InChIKey: CYJALYJDJOBYDT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(CC)=CC=2)C2N(C3=CC=CC([N+]([O-])=O)=C3)N=C(C3=CC=C(OCC)C=C3)C=2C=1
計算された属性
- せいみつぶんしりょう: 438.169
- どういたいしつりょう: 438.169
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.8A^2
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3407-1650-3mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-4mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-5μmol |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-20mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-40mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-1mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-15mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-30mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-10μmol |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3407-1650-10mg |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline |
901030-88-4 | 10mg |
$79.0 | 2023-09-10 |
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinoline 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo4,3-cquinolineに関する追加情報
3-(4-Ethoxyphenyl)-8-Ethyl-1-(3-Nitrophenyl)-1H-Pyrazolo[4,3-c]Quinoline: A Comprehensive Overview
3-(4-Ethoxyphenyl)-8-Ethyl-1-(3-Nitrophenyl)-1H-Pyrazolo[4,3-c]Quinoline (CAS No. 901030-88-4) is a complex heterocyclic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazoloquinolines, which are known for their potential applications in drug discovery and materials science. The molecule's structure is characterized by a pyrazolo[4,3-c]quinoline core, which is further substituted with ethoxy and nitro groups at specific positions, contributing to its distinctive chemical properties.
The synthesis of 3-(4-Ethoxyphenyl)-8-Ethyl-1-(3-Nitrophenyl)-1H-Pyrazolo[4,3-c]Quinoline involves a series of intricate organic reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in synthetic methodologies have enabled researchers to optimize the production of this compound, ensuring higher yields and better purity. These improvements are crucial for its potential use in various applications, particularly in the pharmaceutical industry.
One of the most promising aspects of this compound is its pharmacological profile. Studies have shown that pyrazoloquinolines like CAS No. 901030-88-4 exhibit significant biological activity, particularly as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, making them attractive targets for drug development. The presence of the nitro group at the 3-position of the phenyl ring enhances the compound's ability to interact with kinase domains, potentially leading to therapeutic applications in cancer treatment.
Moreover, the ethoxy group at the 4-position of the phenyl ring contributes to the compound's solubility and bioavailability. This feature is essential for its potential use as an orally administered drug. Recent research has also highlighted the importance of substituent effects on the overall activity of pyrazoloquinolines. For instance, variations in substituents can significantly influence the compound's ability to inhibit specific kinases or modulate other cellular pathways.
In addition to its pharmacological applications, CAS No. 901030-88-4 has shown promise in materials science. Its rigid heterocyclic structure and conjugated π-system make it a candidate for use in organic electronics. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and other optoelectronic devices due to its unique electronic properties.
The development of efficient synthetic routes for pyrazoloquinolines has been a focal point of recent studies. Traditional methods often involve multi-step processes with low yields, which can be challenging for large-scale production. However, advancements in catalytic chemistry and green synthesis techniques have provided alternative pathways that are both environmentally friendly and cost-effective.
Another area of interest is the study of CAS No. 901030-88-4's interaction with biological systems at the molecular level. Advanced computational methods, such as molecular docking and dynamics simulations, have been employed to predict its binding affinities with various protein targets. These studies provide valuable insights into its mechanism of action and guide further optimization efforts.
Despite its potential, there are challenges associated with the use of pyrazoloquinolines like CAS No. 901030-88-4 in therapeutic applications. Issues such as off-target effects and drug resistance must be carefully addressed through rigorous preclinical testing and clinical trials. Additionally, understanding the compound's pharmacokinetics and toxicity profiles is essential for ensuring its safe use in humans.
In conclusion, 3-(4-Ethoxyphenyl)-8-Ethyl-1-(3-Nitrophenyl)-1H-Pyrazolo[4,3-c]Quinoline (CAS No. 901030-88-4) represents a fascinating example of how structural complexity can lead to diverse functional properties. Its role as a kinase inhibitor and potential applications in organic electronics highlight its significance in contemporary research. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovation in both chemistry and pharmacology.
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